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Compound of Interest

Compound Name: Gemcitabine-O-Si(di-iso)-O-Mc

Cat. No.: B8103589 Get Quote

Disclaimer: The chemical name "Gemcitabine-O-Si(di-iso)-O-Mc" does not correspond to a

known compound in public chemical databases. This guide is based on a plausible

interpretation of the name as a silyl ether prodrug of gemcitabine, specifically a derivative

featuring a di-isopropyl silyl group. This class of compounds represents a scientifically valid

strategy for developing gemcitabine prodrugs.

Introduction: The Rationale for Gemcitabine
Prodrugs
Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a potent nucleoside analog widely used in the

treatment of various solid tumors, including pancreatic, non-small cell lung, breast, and ovarian

cancers.[1][2] Despite its efficacy, the clinical utility of gemcitabine is hampered by significant

pharmacological limitations. Its hydrophilic nature restricts passive diffusion across cell

membranes, and it is rapidly metabolized in the bloodstream by the enzyme cytidine

deaminase into the inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU).[2][3] This leads to a

short plasma half-life and necessitates frequent, high-dose administrations, which contribute to

systemic toxicity.[1]

To overcome these challenges, researchers have developed prodrug strategies aimed at

masking the vulnerable functional groups of gemcitabine, thereby improving its

pharmacokinetic profile and therapeutic index.[2] One promising approach is the formation of

silyl ether derivatives. Silyl ethers are chemical entities that temporarily block hydroxyl groups.

[4][5] By attaching a sterically hindered silyl group, such as a di-isopropylsilyl moiety, to one of
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gemcitabine's hydroxyl groups, it is possible to create a more lipophilic molecule that can better

resist enzymatic degradation and exhibit controlled release of the active parent drug.[6]

Hypothesized Chemical Structure
Based on the provided name, "Gemcitabine-O-Si(di-iso)-O-Mc," we hypothesize the structure

to be a gemcitabine molecule where a hydroxyl group is protected by a di-isopropyl silyl ether.

The "-O-Mc" portion is ambiguous but is interpreted here as a methoxy group, making the full

protecting group a di-isopropylmethoxysilyl moiety. The most probable site of modification is the

primary 5'-hydroxyl group due to its higher reactivity and steric accessibility.

Caption: Hypothesized structure of 5'-O-(di-isopropylmethoxysilyl)gemcitabine.

Synthesis and Experimental Protocols
The synthesis of silyl ether prodrugs of gemcitabine generally involves the selective protection

of one of its hydroxyl groups.

Representative Synthesis Protocol
This protocol is a representative method adapted from general procedures for silyl ether

formation on nucleosides.

Objective: To synthesize 5'-O-(di-isopropylmethoxysilyl)gemcitabine.

Materials:

Gemcitabine hydrochloride

Di-isopropylmethoxysilyl chloride (hypothetical reagent) or a similar silylating agent like tert-

Butyldimethylsilyl chloride (TBDMS-Cl).[7]

Anhydrous pyridine or a non-nucleophilic base like imidazole.

Anhydrous N,N-Dimethylformamide (DMF) as solvent.

Dichloromethane (DCM) and Methanol (MeOH) for chromatography.
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Silica gel for column chromatography.

Procedure:

Preparation: Gemcitabine hydrochloride is converted to its free base form by treatment with

a suitable base (e.g., sodium bicarbonate solution) and extraction into an organic solvent,

followed by drying and evaporation.

Silylation Reaction:

The dried gemcitabine free base (1.0 eq) is dissolved in anhydrous DMF under an inert

atmosphere (e.g., Argon or Nitrogen).

Imidazole (1.5 eq) is added to the solution and stirred until fully dissolved.

The silylating agent, di-isopropylmethoxysilyl chloride (1.1 eq), is added dropwise to the

solution at 0°C.

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

Progress is monitored by Thin Layer Chromatography (TLC).

Work-up and Purification:

Upon completion, the reaction is quenched by the addition of water.

The mixture is extracted with an organic solvent such as ethyl acetate.

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure.

The resulting crude product is purified by silica gel column chromatography using a

gradient elution system (e.g., Dichloromethane/Methanol) to isolate the desired 5'-O-

silylated gemcitabine derivative.

Characterization: The structure of the final product is confirmed using analytical techniques

such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
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Mechanism of Action and Signaling Pathway
The silyl ether prodrug is designed to be inactive. Its therapeutic action relies on the cleavage

of the silyl ether bond to release the active gemcitabine, which then exerts its cytotoxic effects.

The rate of this cleavage can be tuned by altering the steric bulk of the alkyl groups on the

silicon atom.[6]

Prodrug Activation
The Si-O bond is susceptible to hydrolysis, particularly under acidic conditions or in the

presence of fluoride ions.[5][7] It is anticipated that the prodrug remains stable in systemic

circulation and releases gemcitabine preferentially in the slightly acidic tumor microenvironment

or intracellularly.

Gemcitabine Signaling Pathway
Once released, gemcitabine is transported into the cancer cell by nucleoside transporters.[8][9]

Inside the cell, it undergoes a series of phosphorylations by deoxycytidine kinase (dCK) to

become gemcitabine monophosphate (dFdCMP), diphosphate (dFdCDP), and finally the active

triphosphate (dFdCTP).[8][9][10]

The cytotoxic effects are mediated by two primary mechanisms:[8][10]

Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits

ribonucleotide reductase, the enzyme responsible for producing the deoxynucleoside

triphosphates (dNTPs) required for DNA synthesis. This depletes the pool of normal dNTPs,

which enhances the incorporation of dFdCTP into DNA.[9][10][11]

DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competes with the natural

deoxycytidine triphosphate (dCTP) for incorporation into replicating DNA strands.[8][11] After

dFdCTP is incorporated, only one more nucleotide can be added before DNA polymerase is

unable to proceed. This "masked chain termination" leads to DNA fragmentation and triggers

programmed cell death (apoptosis).[8][10]
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Caption: Intracellular activation and mechanism of action of Gemcitabine.
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Experimental Evaluation of Prodrugs
A series of in vitro and in vivo experiments are required to characterize a novel gemcitabine

prodrug.

Key Experimental Protocols
1. Stability Analysis:

Protocol: The prodrug is incubated in solutions of varying pH (e.g., pH 5.5, 7.4) and in

plasma from different species (e.g., human, mouse) at 37°C. Aliquots are taken at various

time points, and the concentrations of the prodrug and released gemcitabine are quantified

by HPLC or LC-MS/MS to determine the half-life and release kinetics.[12]

2. In Vitro Cytotoxicity Assay (MTT or SRB Assay):

Protocol: Cancer cell lines (e.g., pancreatic MiaPaCa-2, non-small cell lung A549) are

seeded in 96-well plates.[12][13] After 24 hours, cells are treated with serial dilutions of the

prodrug, gemcitabine, and a vehicle control. After 72 hours of incubation, cell viability is

assessed using MTT or Sulforhodamine B (SRB) staining.[14] The absorbance is measured,

and the half-maximal inhibitory concentration (IC₅₀) is calculated.[14][15]

3. Pharmacokinetic (PK) Study:

Protocol: The prodrug is administered to laboratory animals (e.g., mice or rats) via

intravenous (IV) or oral (PO) routes. Blood samples are collected at predetermined time

points. Plasma is isolated, and the concentrations of the prodrug, gemcitabine, and the

inactive metabolite dFdU are measured using a validated LC-MS/MS method. Key PK

parameters such as half-life (t₁/₂), area under the curve (AUC), and clearance (CL) are then

calculated.[12]
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Caption: Typical experimental workflow for the preclinical evaluation of a new prodrug.

Quantitative Data Presentation
The following table summarizes representative IC₅₀ values for gemcitabine and related

prodrugs from published literature. This data is for illustrative purposes, as values for the exact

hypothesized compound are not available.
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Compound/Drug Cell Line IC₅₀ Value (µM) Reference

Gemcitabine H157 (Lung Cancer) ~0.004 [14]

Gemcitabine H460 (Lung Cancer) ~0.001 [14]

Gemcitabine T24 (Bladder Cancer) ~0.003 [16]

Gemcitabine BOY (Bladder Cancer) ~0.002 [16]

GEM-ZZQ (Prodrug) H1975 (Lung Cancer) 0.014 [14]

S-Gem (Prodrug) A549 (Lung Cancer) 0.6 [12]

S-Gem (Prodrug)
HeLa (Cervical

Cancer)
2.2 [12]

Com. 10 (Derivative) A549 (Lung Cancer) 6.93 [17]

Com. 16 (Derivative) A549 (Lung Cancer) 6.60 [17]

Note: IC₅₀ values can vary significantly based on the cell line and the specific experimental

conditions (e.g., incubation time).[17] Prodrugs often exhibit higher IC₅₀ values than the parent

drug in vitro because they require time for conversion to the active form. Their true advantage

is typically observed in vivo, where improved pharmacokinetics can lead to superior efficacy.

[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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